molecular formula C19H21BrO B12344766 (2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one

(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one

Cat. No.: B12344766
M. Wt: 345.3 g/mol
InChI Key: YISLJSWCVFZUIE-GZTJUZNOSA-N
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Description

(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a bromophenyl group attached to a dihydroacenaphthylene core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one typically involves the condensation of 4-bromobenzaldehyde with 1,2-dihydroacenaphthylen-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acenaphthenequinone derivatives, while reduction could produce acenaphthene derivatives.

Scientific Research Applications

(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
  • (2E)-2-[(4-fluorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one
  • (2E)-2-[(4-methylphenyl)methylidene]-1,2-dihydroacenaphthylen-1-one

Uniqueness

(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C19H21BrO

Molecular Weight

345.3 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-3,3a,4,5,5a,6,7,8,8a,8b-decahydroacenaphthylen-1-one

InChI

InChI=1S/C19H21BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h7-11,13,15-16,18H,1-6H2/b17-11+

InChI Key

YISLJSWCVFZUIE-GZTJUZNOSA-N

Isomeric SMILES

C1CC2CCCC3C2C(C1)/C(=C\C4=CC=C(C=C4)Br)/C3=O

Canonical SMILES

C1CC2CCCC3C2C(C1)C(=CC4=CC=C(C=C4)Br)C3=O

Origin of Product

United States

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